molecular formula C23H21N5O4 B2440281 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922038-55-9

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer B2440281
CAS-Nummer: 922038-55-9
Molekulargewicht: 431.452
InChI-Schlüssel: UKPCCWVENFSAOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a novel pyrazolo[3,4-d]pyrimidine derivative . It has been synthesized and evaluated for its anticancer activity against various human tumor cell lines . This compound has shown prominent anticancer activity and has been found to inhibit EGFR and ErbB2 kinases at sub-micromolar level .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives, similar in structure to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promise in cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and also inhibited 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

  • Antimicrobial Activity : Research on benzothiazole and pyrazole derivatives, structurally related to the compound of interest, has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity at non-cytotoxic concentrations, suggesting potential as antimicrobial agents (Palkar et al., 2017).

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, have been synthesized and screened for their anti-inflammatory and analgesic activities. Some of these compounds showed high inhibitory activity on COX-2, a key enzyme in the inflammatory process, and exhibited significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Synthesis and Antiviral Activity

  • Anti-Influenza Virus Activity : Research on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activity. Some of these compounds were effective against the H5N1 subtype, indicating their potential as antiviral agents (Hebishy et al., 2020).

Synthesis and Antitumor Activity

  • Antitumor Activity on Breast Cancer : A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives showed promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research highlights the potential of such compounds in cancer therapy (Abdellatif et al., 2014).

Solid-Phase Synthetic Method

  • Synthetic Method for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide Library : A solid-phase synthetic method was developed for a compound library based on the 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to the compound . This method facilitates the synthesis of a diverse range of derivatives for biological testing (Heo & Jeon, 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and replicating their DNA . As a result, the growth of cells is significantly inhibited .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 normally interacts with cyclin A2 to promote progression through the cell cycle . By inhibiting CDK2, this compound disrupts this interaction, leading to cell cycle arrest .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could have potential applications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature . .

Eigenschaften

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-15-4-2-3-5-17(15)12-27-13-25-21-18(23(27)30)11-26-28(21)9-8-24-22(29)16-6-7-19-20(10-16)32-14-31-19/h2-7,10-11,13H,8-9,12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPCCWVENFSAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.